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Compound of Interest

Compound Name: 8-Deacetylyunaconitine

Cat. No.: B10862179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, isolation,

and structural elucidation of 8-Deacetylyunaconitine, a C19-diterpenoid alkaloid. The

information is compiled for professionals in research, pharmacology, and drug development

who are interested in the characteristics and potential applications of this natural compound.

Core Physicochemical Properties
8-Deacetylyunaconitine is a complex diterpenoid alkaloid primarily isolated from the roots of

plant species belonging to the Aconitum genus, such as Aconitum forrestii and Aconitum

vilmorinianum.[1][2] Its intricate structure and chemical properties are of significant interest in

natural product chemistry and pharmacology.

Quantitative Data Summary
The key physicochemical parameters of 8-Deacetylyunaconitine are summarized in the table

below for ease of reference and comparison.
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Property Value Citations

Molecular Formula C₃₃H₄₇NO₁₀ [2][3][4]

Molecular Weight 617.73 g/mol [1][2][3][4]

CAS Number 93460-55-0 [2][3][4]

Appearance Powder [4]

Solubility

DMSO (12 mg/mL),

Chloroform, Dichloromethane,

Ethyl Acetate, Acetone

[2][3]

Predicted pKa 12.38 ± 0.70 [4]

Storage Conditions

Powder: -20°C for up to 3

years In Solvent: -80°C for up

to 1 year

[3]

Experimental Protocols
The isolation and structural identification of 8-Deacetylyunaconitine involve multi-step

extraction, purification, and sophisticated analytical techniques.

Isolation and Purification
A common workflow for isolating 8-Deacetylyunaconitine from its natural source, Aconitum

vilmorinianum, is detailed below.

a. Accelerated Solvent Extraction (ASE): The initial extraction from the powdered roots of the

plant is efficiently performed using accelerated solvent extraction. This technique utilizes

elevated temperatures and pressures to increase the efficiency and speed of the extraction

process compared to traditional methods.

b. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC): Following initial

extraction, the crude extract undergoes purification using pH-zone-refining CCC. This

advanced liquid-liquid chromatography technique separates compounds based on their

partition coefficients and pKa values.
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Two-Phase Solvent System: A typical system consists of petroleum ether/ethyl

acetate/methanol/water (5:5:2:8, v/v).

Mobile and Stationary Phases: Triethylamine (10 mM) is added to the upper organic phase

(stationary phase), and hydrochloric acid (10 mM) is added to the lower aqueous phase

(mobile phase) to create a pH gradient that facilitates separation.

Yield: This method has been shown to yield highly pure (>98.0%) 8-Deacetylyunaconitine
from the crude extract.[2]

c. Alternative Purification Method: An alternative method involves repeated column

chromatography over various stationary phases, including silica gel, alumina, and RP-C18,

followed by recrystallization to achieve high purity.[2]

Structure Elucidation
The chemical structure of the purified 8-Deacetylyunaconitine is confirmed through a

combination of spectroscopic methods.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to

determine the molecular weight of the compound with high accuracy.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

employed to elucidate the detailed carbon-hydrogen framework of the molecule, including

the stereochemistry and the connectivity of atoms.[2]

Classification and Context
8-Deacetylyunaconitine belongs to the large and structurally diverse family of diterpenoid

alkaloids. These natural compounds are classified based on the number of carbon atoms in

their core skeleton.[5]

C20-Diterpenoid Alkaloids: Possess a 20-carbon skeleton.

C19-Diterpenoid Alkaloids: Derived from the C20-type by the loss of a carbon atom. 8-
Deacetylyunaconitine falls into this category, which is one of the most abundant and well-

studied groups.[6]
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C18-Diterpenoid Alkaloids: Formed by the loss of another carbon atom from the C19

skeleton.[6]
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Isolation and structural elucidation workflow for 8-Deacetylyunaconitine.
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Classification of Diterpenoid Alkaloids showing the position of 8-Deacetylyunaconitine.
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Biological Activity and Signaling Pathways
While specific signaling pathways for 8-Deacetylyunaconitine are not extensively documented

in the current scientific literature, the broader class of C19-diterpenoid alkaloids, particularly

those from the Aconitum genus, is known for a wide range of potent biological activities. These

activities include analgesic, anti-inflammatory, and antiarrhythmic effects.[7] Many of these

compounds are also known for their significant toxicity, particularly neurotoxicity and

cardiotoxicity, which often limits their therapeutic potential.[8] Further research is required to

elucidate the specific molecular targets and signaling pathways modulated by 8-
Deacetylyunaconitine to better understand its pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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